REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[N+:10]([O-])([OH:12])=[O:11]>ClCCl.S([O-])([O-])(=O)=O.[Ni+].[NH4+]>[F:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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4.56 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ni+].[NH4+]
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting heterogeneous mixture is then stirred at ambient temperature vigorously for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
CUSTOM
|
Details
|
dichloromethane is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
FC=1C(=C(C=C(C1)F)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |